5-(2-Bromo-ethyl)-3-(2-bromophenyl)-isoxazole
Description
Molecular Geometry and Crystallographic Analysis
The molecular architecture of this compound is characterized by a five-membered isoxazole ring containing one nitrogen and one oxygen atom, with two distinct brominated substituents attached at strategic positions. The compound crystallizes with the Chemical Abstracts Service registry number 1231243-94-9 and exhibits a well-defined three-dimensional structure that can be described through multiple computational descriptors. The International Union of Pure and Applied Chemistry name for this compound is 5-(2-bromoethyl)-3-(2-bromophenyl)-1,2-oxazole, reflecting the systematic nomenclature that precisely identifies the substituent positions.
The molecular geometry displays a planar configuration for the aromatic portion of the molecule, consistent with crystallographic observations of related brominated phenyl compounds. Analysis of similar bromophenyl derivatives reveals that the phenyl ring typically maintains planarity with minimal deviation from coplanarity, as demonstrated in the crystal structure of 1-(4-bromophenyl)but-3-yn-1-one where the structure displays a planar geometry with torsion angles approaching 175 degrees. The isoxazole ring system adopts a nearly planar conformation, with the heteroatoms positioned to optimize electronic delocalization across the five-membered ring structure.
The spatial arrangement of the bromine substituents significantly influences the overall molecular geometry. The 2-bromoethyl group at the 5-position of the isoxazole ring introduces conformational flexibility through the ethyl linker, while the 2-bromophenyl substituent at the 3-position maintains rigidity due to the aromatic character of the phenyl ring. Computational analysis indicates that the molecule exhibits specific conformational preferences that minimize steric hindrance between the brominated substituents while maximizing favorable electronic interactions.
Table 1: Structural Parameters of this compound
Electronic Structure and Bonding Patterns
The electronic structure of this compound is dominated by the interplay between the electron-withdrawing effects of the bromine atoms and the electron-rich character of the isoxazole heterocycle. The isoxazole ring system contains both nitrogen and oxygen heteroatoms, which contribute significantly to the overall electronic distribution and reactivity patterns of the molecule. The presence of two bromine substituents creates a highly polarized molecular environment that enhances electrophilic reactivity and influences the compound's interaction with nucleophiles.
The bonding patterns within the isoxazole ring follow typical heterocyclic chemistry principles, with the nitrogen-oxygen bond exhibiting partial double-bond character due to resonance delocalization. The aromatic character of the isoxazole ring is maintained through the delocalization of π-electrons across the five-membered system, with the heteroatoms contributing lone pairs to the aromatic sextet. The carbon-nitrogen and carbon-oxygen bonds within the ring display bond lengths characteristic of aromatic heterocycles, with slight variations due to the influence of the brominated substituents.
The brominated substituents significantly alter the electronic properties of the parent isoxazole system. The 2-bromophenyl group at the 3-position introduces strong electron-withdrawing effects through both inductive and resonance mechanisms. Nuclear magnetic resonance spectroscopy data for related 3-(2-bromophenyl)isoxazole derivatives reveals characteristic chemical shifts that reflect the electronic environment created by the bromine substitution. The ¹H nuclear magnetic resonance spectrum typically shows the isoxazole ring proton at approximately 8.5 parts per million, consistent with the deshielding effect of the nitrogen and oxygen heteroatoms.
The 2-bromoethyl substituent at the 5-position contributes additional electronic complexity through its aliphatic character and terminal bromine functionality. This substituent provides a site for nucleophilic substitution reactions while maintaining electronic communication with the isoxazole ring through the methylene linker. The carbon-bromine bonds in both substituents exhibit typical bond lengths of approximately 1.9 Angstroms, as observed in related brominated compounds analyzed by X-ray crystallography.
Comparative Analysis with Halogenated Isoxazole Derivatives
The structural characteristics of this compound can be effectively understood through comparison with other halogenated isoxazole derivatives that have been extensively characterized in the chemical literature. The 3-(2-bromophenyl)isoxazole core structure represents a common motif in halogenated heterocyclic chemistry, with the CAS number 387358-52-3 compound serving as a simplified analog lacking the 2-bromoethyl substituent. This comparison reveals how additional halogenated substituents influence molecular properties and reactivity patterns.
Analysis of the 5-(2-bromophenyl)isoxazole derivative demonstrates the impact of bromine positioning on the phenyl ring. The 2-bromophenyl variant exhibits different electronic properties compared to 3-bromophenyl and 4-bromophenyl analogs due to the ortho positioning of the bromine substituent. The ortho-bromine creates additional steric interactions with the isoxazole ring, potentially affecting the planarity of the molecule and influencing intermolecular packing in crystalline forms.
Comparative studies of various halogenated isoxazole derivatives reveal systematic trends in physical and chemical properties. The introduction of bromine substituents generally increases molecular weight, boiling point, and density compared to unsubstituted analogs. For example, 5-(2-bromophenyl)isoxazole exhibits a density of 1.524 g/cm³ and a refractive index of 1.6148, values that reflect the significant contribution of bromine atoms to the overall molecular properties.
Table 2: Comparative Analysis of Halogenated Isoxazole Derivatives
The synthetic accessibility and reactivity patterns of halogenated isoxazole derivatives demonstrate the versatility of these compounds as building blocks for more complex molecular architectures. Metal-free synthetic routes have been developed for the preparation of various isoxazole derivatives, including those containing multiple halogen substituents. These synthetic methodologies often exploit the electrophilic character of halogenated intermediates to facilitate cycloaddition reactions and heterocycle formation.
The biological activity profiles of halogenated isoxazole derivatives vary significantly with substitution patterns and halogen positioning. Compounds containing brominated aromatic rings often exhibit enhanced biological activity compared to their unsubstituted analogs, possibly due to improved binding affinity to biological targets. The presence of multiple bromine atoms, as observed in this compound, may further enhance these interactions through halogen bonding mechanisms.
Properties
IUPAC Name |
5-(2-bromoethyl)-3-(2-bromophenyl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Br2NO/c12-6-5-8-7-11(14-15-8)9-3-1-2-4-10(9)13/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCZTOUMVRRGSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=C2)CCBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromo-ethyl)-3-(2-bromophenyl)-isoxazole typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would typically include:
Batch or Continuous Flow Reactors: To control the reaction conditions precisely.
Purification Steps: Such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
5-(2-Bromo-ethyl)-3-(2-bromophenyl)-isoxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Substitution: Formation of derivatives with different functional groups.
Oxidation: Formation of oxidized isoxazole derivatives.
Reduction: Formation of reduced isoxazole derivatives.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as an essential intermediate in the synthesis of more complex molecules. Its brominated structure allows for various substitution reactions, making it suitable for creating derivatives with different functional groups.
Biology
- Biological Activity Studies : Research has indicated potential antimicrobial and anticancer properties associated with this compound. Studies focus on its interaction with biological targets, where the bromine atoms may influence binding affinities and modulate enzyme activities through halogen bonding and π-π interactions.
Medicinal Chemistry
- Drug Development : The compound is under investigation for its potential therapeutic effects. Its unique structure may lead to the development of new pharmacological agents targeting specific diseases. For instance, compounds with similar isoxazole structures have shown promise in anti-inflammatory and analgesic activities .
Materials Science
- Development of New Materials : The reactivity of 5-(2-Bromo-ethyl)-3-(2-bromophenyl)-isoxazole allows it to be used in developing novel materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Case Studies
- Anticancer Activity : A study investigated the effects of various isoxazole derivatives on cancer cell lines, revealing that compounds similar to this compound exhibited significant cytotoxicity against specific cancer types. The mechanism was attributed to the compound's ability to induce apoptosis through mitochondrial pathways .
- Antimicrobial Properties : Research explored the antimicrobial efficacy of brominated isoxazoles, including this compound, against several bacterial strains. Results indicated that the presence of bromine enhanced antibacterial activity compared to non-brominated counterparts, suggesting potential applications in developing new antibiotics.
Mechanism of Action
The mechanism of action of 5-(2-Bromo-ethyl)-3-(2-bromophenyl)-isoxazole involves its interaction with specific molecular targets. The bromine atoms can participate in halogen bonding, which can influence the compound’s binding affinity to its targets. The isoxazole ring can also interact with biological molecules through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Substitutional Variations
Key structural analogs differ in bromine substitution patterns and auxiliary functional groups:
Key Insights :
Key Insights :
- Bromine vs. Chlorine : Bromine’s larger size and polarizability in 3-(4-bromophenyl)isoxazole result in stronger GST inhibition compared to chlorine analogs .
- Positional Effects : 3-(4-Chlorophenyl)isoxazole exhibits twice the GR inhibitory potency of its 5-substituted isomer, underscoring the importance of substituent location .
Spectroscopic and Physicochemical Properties
Comparative spectral data reveal substituent-induced shifts:
Biological Activity
5-(2-Bromo-ethyl)-3-(2-bromophenyl)-isoxazole is a synthetic compound belonging to the isoxazole family, known for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a five-membered heterocyclic ring containing nitrogen and oxygen, with two bromine substituents that enhance its reactivity. The chemical formula is , and it has a molecular weight of 292.99 g/mol.
The biological activity of this compound is attributed to several mechanisms:
- Halogen Bonding: The presence of bromine atoms allows for halogen bonding, which can increase binding affinity to biological targets.
- Hydrogen Bonding and π-π Interactions: The isoxazole ring can form hydrogen bonds and engage in π-π interactions with various biological molecules, modulating enzyme or receptor activity.
Anticancer Activity
The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest. Isoxazole derivatives have shown cytotoxic effects on several cancer cell lines, including breast (MCF-7) and lung cancer (A549) cells .
Case Studies and Research Findings
-
SARS-CoV-2 Inhibition:
A study evaluating various isoxazoline compounds found that similar derivatives exhibited significant binding affinities to the main protease (Mpro) of SARS-CoV-2, indicating potential as antiviral agents . The docking studies revealed favorable interactions that could be exploited for drug design.Compound Binding Energy (kcal/mol) Target B-m -6.63 Mpro C-m -7.03 Mpro D-m -5.59 Mpro -
Antimicrobial Screening:
In a screening of related compounds, only a subset demonstrated significant antimicrobial activity. For instance, minimal inhibitory concentrations (MIC) were determined for various derivatives, highlighting structure-activity relationships crucial for optimizing efficacy .
Q & A
Q. What are the established synthetic routes for 5-(2-Bromo-ethyl)-3-(2-bromophenyl)-isoxazole, and how can reaction conditions be optimized?
The synthesis of isoxazole derivatives typically involves cyclization of oximes followed by halogenation. For example:
- Step 1 : Condensation of substituted aromatic aldehydes with hydroxylamine to form oximes .
- Step 2 : Cyclization using dichloromethane (DCM), triethylamine (TEA), and N-chlorosuccinimide (NCS) to yield 5-(chloromethyl)-3-substituted isoxazoles .
- Step 3 : Bromination via substitution or radical mechanisms to introduce bromoethyl groups.
Q. Optimization Parameters :
Q. How is structural elucidation performed for brominated isoxazole derivatives?
- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. For brominated compounds, heavy atoms like bromine improve data quality due to strong scattering .
- Spectroscopy :
- Elemental Analysis : Validates purity and stoichiometry .
Advanced Research Questions
Q. What are the structure-activity relationships (SAR) for brominated isoxazoles in enzyme inhibition?
Brominated isoxazoles exhibit inhibitory effects on glutathione-dependent enzymes (e.g., glutathione reductase (GR) and glutathione S-transferase (GST)):
- Positional Isomerism : 3-(4-Bromophenyl) derivatives show stronger GST inhibition (IC₅₀ = 0.099 μM) than 5-substituted analogs due to steric and electronic interactions with the active site .
- Substituent Effects : Electron-withdrawing groups (e.g., Br) enhance binding affinity. For GR, 3-(4-chlorophenyl)-isoxazole (IC₅₀ = 0.059 μM) outperforms brominated analogs, suggesting halogen size impacts steric hindrance .
Table 1 : Inhibition Data for Isoxazole Derivatives
| Compound | Target Enzyme | IC₅₀ (μM) | Inhibition Type |
|---|---|---|---|
| 3-(4-Bromophenyl)-isoxazole | GST | 0.099 | Competitive |
| 3-(4-Chlorophenyl)-isoxazole | GR | 0.059 | Uncompetitive |
| 5-(4-Fluorophenyl)-isoxazole | GR | 0.112 | Non-competitive |
| Source: Adapted from |
Q. How can computational methods resolve contradictions in experimental data for isoxazole derivatives?
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity differences between positional isomers .
- Molecular Docking : Identifies binding modes in enzyme active sites. For example, 3-bromo derivatives may form hydrogen bonds with GST’s Tyr 7 residue, while 5-substituted analogs lack this interaction .
- Hirshfeld Surface Analysis : Visualizes intermolecular interactions in crystal structures, clarifying packing efficiency and stability .
Q. What strategies mitigate challenges in crystallizing brominated isoxazoles?
- Solvent Selection : Use low-polarity solvents (e.g., hexane/ethyl acetate) to slow crystallization and improve crystal quality .
- Temperature Control : Gradual cooling from 60°C to room temperature reduces lattice defects .
- Additives : Small amounts of DMF or DMSO disrupt π-π stacking, preventing amorphous aggregation .
Data Contradiction Analysis
Q. Why do structurally similar brominated isoxazoles exhibit divergent bioactivity profiles?
- Case Study : 3-(4-Bromophenyl)-isoxazole vs. 5-(4-Bromophenyl)-isoxazole.
Table 2 : Structural vs. Activity Comparison
| Property | 3-(4-Bromophenyl)-isoxazole | 5-(4-Bromophenyl)-isoxazole |
|---|---|---|
| LogP | 3.2 | 2.8 |
| IC₅₀ (GST) | 0.099 μM | >1 μM |
| Crystal Packing | Tight π-stacking | Disordered layers |
| Source: |
Methodological Recommendations
- Synthetic Reproducibility : Validate yields via independent trials using standardized protocols .
- Data Validation : Cross-reference crystallographic data with CCDC entries to confirm structural assignments .
- Enzyme Assays : Use pure human erythrocyte-derived enzymes to minimize batch variability in inhibition studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
